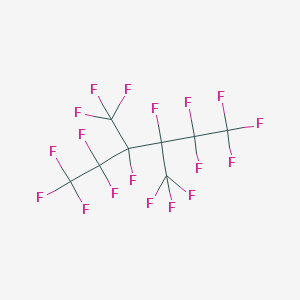
1,1,1,2,2,3,4,5,5,6,6,6-Dodecafluoro-3,4-bis(trifluoromethyl)hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2,3,4,5,5,6,6,6-Dodecafluoro-3,4-bis(trifluoromethyl)hexane, commonly known as C6F12, is a fluorinated solvent that has gained significant attention in the scientific community due to its unique properties. It is a colorless, odorless liquid that is highly stable, non-flammable, and has a low global warming potential. In
Mechanism Of Action
C6F12's unique properties are attributed to its highly fluorinated structure, which makes it a hydrophobic solvent. It has a low surface tension and high density, which allows it to penetrate and dissolve non-polar molecules. C6F12 also has a high dielectric constant, which makes it an excellent solvent for polar molecules. The solvent's high stability and non-reactive nature make it an ideal medium for chemical reactions that require a stable environment.
Biochemical And Physiological Effects
C6F12 has low toxicity and is considered safe for use in laboratory experiments. It has been shown to have no significant physiological effects on humans or animals. However, its non-polar nature can affect the solubility and bioavailability of certain compounds, which can impact the results of experiments.
Advantages And Limitations For Lab Experiments
C6F12 has several advantages over traditional solvents such as chloroform, benzene, and toluene. It is non-toxic, non-flammable, and has a low global warming potential. It is also an excellent solvent for a wide range of organic compounds and is stable under high-temperature conditions. However, C6F12's high cost, limited availability, and non-polar nature can limit its use in certain experiments.
Future Directions
There are several future directions for the use of C6F12 in scientific research. One potential application is in the development of new materials, such as polymers and nanoparticles. C6F12's unique properties make it an ideal solvent for the synthesis of these materials. Another potential application is in the field of biotechnology, where C6F12 can be used as a solvent for protein and nucleic acid extraction and purification. Additionally, further research is needed to explore the potential of C6F12 as a refrigerant and in other industrial applications.
Conclusion:
In conclusion, C6F12 is a unique fluorinated solvent that has gained significant attention in the scientific community due to its unique properties. It is an excellent solvent for a wide range of organic compounds and has several advantages over traditional solvents. However, its high cost, limited availability, and non-polar nature can limit its use in certain experiments. Further research is needed to explore the potential of C6F12 in various scientific fields and industrial applications.
Synthesis Methods
C6F12 can be synthesized by reacting hexafluoropropene with trifluoroacetic acid in the presence of a catalyst. The reaction takes place at a temperature of around 80-100°C and a pressure of around 1-2 bar. The resulting product is then purified through distillation to obtain pure C6F12.
Scientific Research Applications
C6F12 has been widely used in various scientific fields such as organic chemistry, material science, and biotechnology. It is an excellent solvent for a wide range of organic compounds, including polymers, proteins, and nucleic acids. C6F12's unique properties make it an ideal solvent for high-temperature reactions and reactions that require a non-polar environment. It is also used as a refrigerant in cooling systems due to its low boiling point and non-toxic nature.
properties
CAS RN |
1735-48-4 |
|---|---|
Product Name |
1,1,1,2,2,3,4,5,5,6,6,6-Dodecafluoro-3,4-bis(trifluoromethyl)hexane |
Molecular Formula |
C8F18 |
Molecular Weight |
438.06 g/mol |
IUPAC Name |
1,1,1,2,2,3,4,5,5,6,6,6-dodecafluoro-3,4-bis(trifluoromethyl)hexane |
InChI |
InChI=1S/C8F18/c9-1(5(15,16)17,3(11,12)7(21,22)23)2(10,6(18,19)20)4(13,14)8(24,25)26 |
InChI Key |
AILNJPONTDNFHN-UHFFFAOYSA-N |
SMILES |
C(C(C(C(F)(F)F)(F)F)(C(F)(F)F)F)(C(C(F)(F)F)(F)F)(C(F)(F)F)F |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(C(F)(F)F)F)(C(C(F)(F)F)(F)F)(C(F)(F)F)F |
Other CAS RN |
1735-48-4 |
synonyms |
1,1,1,2,2,3,4,5,5,6,6,6-dodecafluoro-3,4-bis(trifluoromethyl)hexane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



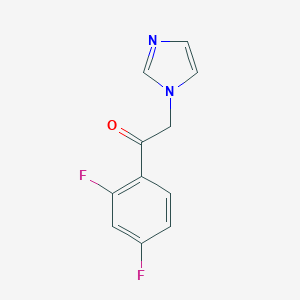
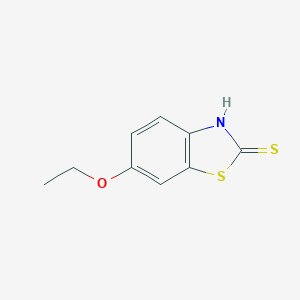
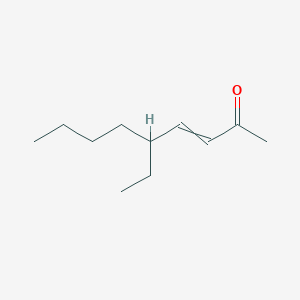
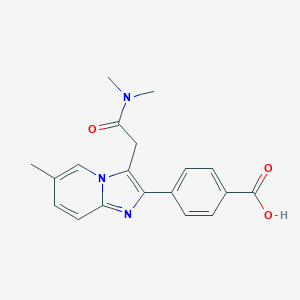
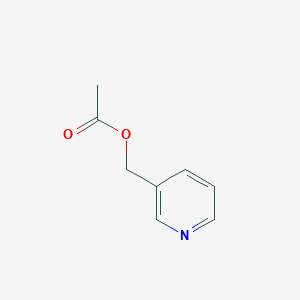
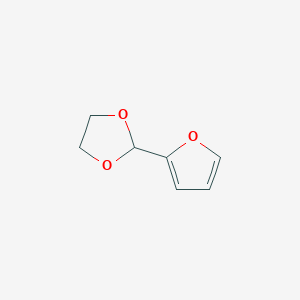
![9-(1,2-dihydroxyethyl)-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B156568.png)
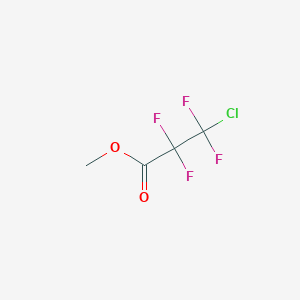
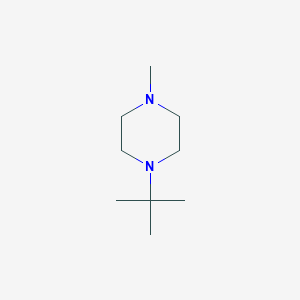
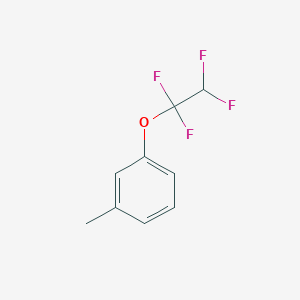
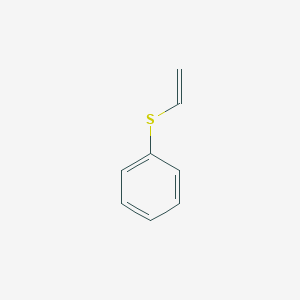
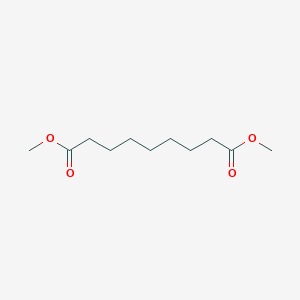
![[3-(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B156578.png)
![5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid](/img/structure/B156579.png)